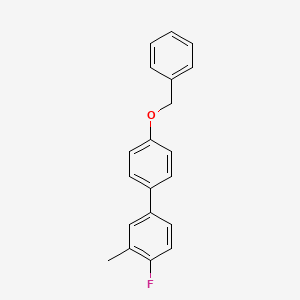

4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl

Übersicht

Beschreibung

4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-fluoro-3-methylbiphenyl and benzyloxyboronic acid, are prepared.

Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol) under an inert atmosphere.

Industrial Production Methods: Industrial production of 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the fluorine or methyl groups, resulting in the formation of various reduced biphenyl derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Reduced biphenyl derivatives.

Substitution: Various substituted biphenyl compounds.

Wissenschaftliche Forschungsanwendungen

4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl is largely dependent on its chemical structure and the specific context of its application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biochemical pathways and elicit specific biological responses .

Vergleich Mit ähnlichen Verbindungen

4-(Benzyloxy)benzyl chloride: A related compound with a similar benzyloxy group but different substituents.

4-(Benzyloxy)-2-hydroxybenzaldehyde: Another compound with a benzyloxy group and additional functional groups that impart different chemical properties.

Uniqueness: 4’-(Benzyloxy)-4-fluoro-3-methylbiphenyl is unique due to the specific combination of a benzyloxy group, a fluorine atom, and a methyl group on the biphenyl structure. This unique arrangement of substituents provides distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Biologische Aktivität

4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl, a synthetic organic compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure features a biphenyl core with a benzyloxy group and a fluoro substituent, which are critical for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 250.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in signaling pathways, potentially affecting cellular responses.

The presence of the fluoro group enhances the compound's lipophilicity, which may facilitate better membrane permeability and binding affinity to target sites.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results showed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of this compound possess anti-inflammatory effects. A carrageenan-induced paw edema model was used to evaluate its efficacy, revealing that:

- Dose : 25 mg/kg body weight resulted in a significant reduction in edema (up to 60% inhibition compared to control).

- Mechanism : The anti-inflammatory effect may be mediated through the inhibition of COX-2 enzyme activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the biphenyl structure can significantly impact biological activity. For instance:

- Fluorine Substitution : The presence of fluorine enhances potency due to increased electron-withdrawing effects.

- Benzyloxy Group : This group is essential for maintaining the hydrophobic character necessary for receptor binding.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (HCT116 and PC3) using the MTT assay. The compound exhibited IC50 values of 18 µM and 22 µM respectively, indicating moderate antitumor potential.

- Docking Studies : Molecular docking simulations were performed to predict binding affinities with COX-2. The results showed favorable interactions, suggesting potential as an anti-inflammatory drug candidate.

Eigenschaften

IUPAC Name |

1-fluoro-2-methyl-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLGMKJGHUXNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718387 | |

| Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-66-1 | |

| Record name | 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.